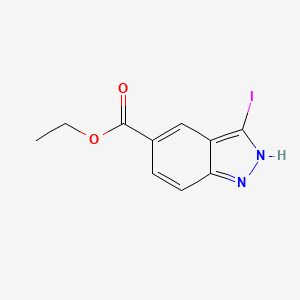

Ethyl 3-iodo-1H-indazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-iodo-2H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULBYKANHBUAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NN=C2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Chemical Shift Analysis and Coupling Constants

The proton (¹H) NMR spectrum of Ethyl 3-iodo-1H-indazole-5-carboxylate offers a wealth of information regarding the number and types of hydrogen atoms present in the molecule. Analysis of a reported spectrum reveals distinct signals corresponding to the aromatic protons of the indazole ring and the protons of the ethyl ester group.

The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the indazole core. The chemical shifts (δ) of these protons are influenced by the electronic effects of the iodo and carboxylate substituents. Furthermore, the coupling constants (J) between adjacent protons provide definitive evidence of their relative positions on the ring. For instance, the characteristic splitting patterns (e.g., doublets, triplets, doublet of doublets) arise from spin-spin coupling, allowing for the unambiguous assignment of each aromatic proton.

The ethyl group of the ester functionality gives rise to two characteristic signals: a quartet and a triplet. The methylene protons (-CH₂-) appear as a quartet due to coupling with the three adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet, being coupled to the two methylene protons. The integration of these signals confirms the presence of two and three protons, respectively.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 8.43 | d | 1.0 |

| Aromatic CH | 8.05 | dd | 8.8, 1.6 |

| Aromatic CH | 7.64 | d | 8.8 |

| OCH₂CH₃ | 4.38 | q | 7.1 |

| OCH₂CH₃ | 1.37 | t | 7.1 |

Note: The specific assignments of the aromatic protons would require further 2D NMR analysis.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aromatic, carbonyl, aliphatic).

The spectrum would be expected to show signals for the carbon atoms of the indazole ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbon atom attached to the iodine (C3) would exhibit a characteristically low-field chemical shift due to the deshielding effect of the halogen. The carbonyl carbon of the ester group would appear at a significantly downfield position, typically in the range of 160-180 ppm. The aromatic carbons would resonate in the typical range for such systems, with their precise shifts influenced by the substituents.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | 165.4 |

| Aromatic C | 142.1 |

| Aromatic C | 128.8 |

| Aromatic C | 126.8 |

| Aromatic C | 124.0 |

| Aromatic C | 112.1 |

| Aromatic C-I | 93.3 |

| OCH₂CH₃ | 61.5 |

| OCH₂CH₃ | 14.7 |

Note: The specific assignments of the aromatic carbons would require further analysis such as HSQC or HMBC experiments.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often employed for more complex molecules to establish definitive assignments and probe through-bond and through-space correlations.

A Correlation Spectroscopy (COSY) experiment would be instrumental in confirming the connectivity of protons within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons, as well as between the methylene and methyl protons of the ethyl group, thus confirming the spin systems.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. This can be particularly useful in determining the regiochemistry of substitution on the indazole ring by observing NOE correlations between protons on the ring and, for example, the N-H proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The experimentally determined exact mass would be compared to the calculated theoretical mass for the chemical formula C₁₀H₉IN₂O₂, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structural components of the molecule.

For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, or the cleavage of the indazole ring. The observation of fragment ions corresponding to these losses would further corroborate the proposed structure. For example, the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) would be expected fragmentation patterns for the ester moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the indazole ring, the ethyl ester group, and the carbon-iodine bond.

The presence of the N-H group in the indazole ring would typically result in a stretching vibration in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring portion of the indazole core are anticipated to appear in the 3000-3100 cm⁻¹ range. In contrast, the aliphatic C-H stretching vibrations from the ethyl group would be observed just below 3000 cm⁻¹.

A strong, sharp absorption band, characteristic of the C=O (carbonyl) stretching of the ester functional group, is expected in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce two bands, one in the 1250-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the indazole ring are expected to be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The carbon-iodine (C-I) bond, being a weaker bond, would absorb at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| N-H (Indazole) | Stretch | 3200-3400 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | <3000 |

| C=O (Ester) | Stretch | 1700-1730 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N (Indazole) | Stretch | 1250-1350 |

| C-O (Ester) | Stretch | 1000-1300 |

| C-I | Stretch | 500-600 |

X-ray Crystallography for Solid-State Structure Determination

A search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available at this time. The determination of its solid-state structure would require experimental crystallographic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores.

The primary chromophore in this compound is the indazole ring system. The UV-Vis spectrum of the parent compound, 1H-indazole, in ethanol typically shows two main absorption bands. These are attributed to π → π* electronic transitions within the aromatic system. A comparison of the ultraviolet absorption spectra of indazole and its 1-methyl and 2-methyl derivatives reveals that the spectrum of 1-methylindazole is very similar to that of indazole, while the spectrum of 2-methylindazole differs significantly. This suggests that the electronic transitions are sensitive to the position of substitution on the pyrazole (B372694) part of the ring.

For this compound, which is a 1H-indazole derivative, the UV-Vis spectrum is expected to be similar to that of the parent 1H-indazole, with potential shifts in the absorption maxima due to the presence of the iodo and ethyl carboxylate substituents. These substituents can act as auxochromes, modifying the absorption intensity and wavelength. The iodine atom, with its lone pairs of electrons, and the carboxylate group can influence the electronic distribution within the indazole ring, thus affecting the energy of the electronic transitions. Generally, indazole derivatives exhibit strong absorption in the UV region, typically between 250 and 300 nm.

| Compound | Expected Electronic Transition | Approximate Absorption Region (nm) |

| This compound | π → π* | 250-300 |

Computational and Theoretical Investigations of Indazole Systems

Tautomerism Studies in 1H-Indazoles

Annular tautomerism is a key characteristic of indazole derivatives, involving the migration of a proton between the two nitrogen atoms of the heterocyclic ring. This phenomenon has been extensively investigated using both theoretical and experimental methods. nih.gov

Theoretical Models of 1H-, 2H-, and 3H-Tautomers

Theoretical calculations are crucial for determining the relative stabilities of the different tautomeric forms of indazoles: the 1H-, 2H-, and, in some systems, 3H-tautomers. While the 1H-tautomer is generally the most stable form for most NH-indazoles, computational studies have identified specific substitution patterns where the 2H-tautomer is favored. nih.govresearchgate.net For the parent indazole molecule, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 13.6 to 22.4 kJ·mol⁻¹, depending on the level of theory used. researchgate.netnih.gov This preference for the 1H form is often attributed to its greater aromaticity compared to the quinoid-like structure of the 2H tautomer. researchgate.netresearchgate.net

In more complex systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, a third tautomer (an OH form) can be considered, though it is generally found to be energetically unfavorable due to the loss of aromaticity in the heterocyclic ring. nih.gov Theoretical estimations for a large set of 52 NH-indazoles have shown that while the 1H-tautomer is usually the most stable, several instances exist where the 2H-tautomer exhibits greater stability. researchgate.net

Solvent Effects on Tautomeric Equilibria

The equilibrium between tautomers can be significantly influenced by the surrounding solvent. mdpi.com Solvents can differentially stabilize the various tautomeric forms, potentially altering their relative populations. mdpi.comnih.gov For instance, in some 3-substituted indazoles, the 2H-tautomer can be stabilized by intermolecular hydrogen bonds in aprotic solvents, allowing it to persist for extended periods. However, in the presence of water or in the open air, a rapid conversion to the more stable 1H-tautomer occurs. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are employed to predict how different solvent environments affect tautomeric preferences. mdpi.com These studies have shown that in more polar solvents, the energy differences between the 1H and 2H tautomers of some systems can become smaller, suggesting that both forms might coexist in solution. mdpi.com For certain azomethine-functionalized derivatives, the polarity of the solvent and its ability to form hydrogen bonds have been shown to dramatically influence the tautomerization process. nih.gov

Spectroscopic Verification of Tautomeric Forms (e.g., NMR in different solvents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for verifying the existence and relative abundance of different tautomers in solution. cdnsciencepub.combohrium.com By recording spectra in various solvents of differing polarity, such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), researchers can observe shifts in the tautomeric equilibrium. nih.govcdnsciencepub.com

For example, in a study of 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione, ¹H and ¹³C NMR data revealed that the 1H-tautomer is predominant in the highly polar solvent DMSO-d₆. nih.gov In contrast, in the less polar solvents CDCl₃ or CD₂Cl₂, the 2H-tautomer is stabilized by a strong intramolecular hydrogen bond. nih.gov Similarly, for N-H pyrazoles and indazoles, ¹³C NMR spectroscopy in both CDCl₃ and DMSO-d₆ solutions, as well as in the solid state, allows for the determination of the tautomeric composition. cdnsciencepub.combohrium.com These experimental findings are often corroborated by theoretical calculations of NMR chemical shifts, providing a robust basis for the observed tautomeric behavior. nih.govacs.org

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, molecular geometry, and reactivity of indazole systems. These methods provide a molecular-level understanding of their chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of indazole derivatives. researchgate.netniscpr.res.in By employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), researchers can optimize molecular geometries and calculate electronic properties. researchgate.netniscpr.res.in

These calculations provide valuable information on global reactivity parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness, and electronegativity. researchgate.net The HOMO-LUMO gap, for instance, is an indicator of the molecule's chemical reactivity and stability. niscpr.res.in Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are instrumental in identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Indazole Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability |

| Electronegativity (χ) | Power of an atom to attract electrons | Predicts bond polarity |

Computational Insights into Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful for exploring reaction mechanisms, including the identification of transition states and reaction intermediates. bohrium.comrsc.org These computational approaches allow for the estimation of reaction pathways and the energies associated with them, providing insights that can guide the development of new synthetic methods. bohrium.comrsc.org

For instance, in the context of the Cadogan and Davis-Beirut reactions for synthesizing 2H-indazoles, quantum chemical calculations have been used to support the proposed mechanisms. acs.org By calculating the NMR chemical shifts of proposed intermediates and comparing them with experimental data, researchers can gain confidence in the predicted reaction pathways. nih.gov These computational studies can also help to understand the role of catalysts and predict the outcomes of unknown reactions, thereby accelerating the discovery of novel synthetic methodologies. bohrium.comrsc.org

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules like Ethyl 3-iodo-1H-indazole-5-carboxylate. These theoretical calculations provide insights into the molecule's electronic structure, which governs its interaction with electromagnetic radiation, forming the basis of various spectroscopic techniques.

By employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the optimized geometry of the molecule and subsequently predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted values are benchmarked against known experimental data for similar indazole structures to ensure accuracy. The presence of the electron-withdrawing iodine atom at the 3-position and the ethyl carboxylate group at the 5-position is expected to significantly influence the chemical shifts of the aromatic protons and carbons of the indazole core.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is illustrative and based on typical values obtained from DFT calculations for analogous indazole derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 13.5 - 14.5 | - |

| C3 | - | ~90 |

| H4 | 8.0 - 8.2 | - |

| C4 | ~125 | |

| C5 | - | ~128 |

| H6 | 8.3 - 8.5 | - |

| C6 | ~122 | |

| H7 | 7.6 - 7.8 | - |

| C7 | ~112 | |

| C7a | - | ~140 |

| C=O | - | ~165 |

| O-CH₂ | 4.3 - 4.5 | ~62 |

| CH₃ | 1.3 - 1.5 | ~14 |

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be computed. These calculations help in assigning the characteristic absorption bands in an experimental IR spectrum. Key predicted vibrational modes would include the N-H stretch of the indazole ring, the C=O stretch of the ester, C-O stretches, and the aromatic C-H and C=C stretching frequencies. The C-I stretching vibration is also a predictable feature, though it typically appears at lower frequencies.

Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound

Note: The following data is illustrative and based on typical values obtained from DFT calculations for analogous indazole derivatives. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=O Stretch (Ester) | 1700 - 1720 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-O Stretch (Ester) | 1250 - 1300 |

| C-I Stretch | 500 - 600 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, interactions with solvents, and potential binding modes with biological macromolecules.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of nanoseconds or even microseconds.

These simulations can reveal:

Conformational Preferences: The ethyl ester group can adopt various conformations, and MD simulations can determine the most stable or populated conformers in a given environment.

Solvation Effects: The simulations can illustrate how water molecules arrange themselves around the solute, providing information about its solubility and the hydration of different parts of the molecule.

Binding to Biological Targets: If a potential biological target is known, MD simulations can be used to study the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions), and the dynamics of the binding pocket. The iodine atom in this compound is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For this compound, these models can be used to predict a range of properties based on its molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. These can be calculated from the 2D or 3D structure of the molecule.

Predicted Physicochemical Properties and ADMET Profile: Various computational tools and models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. For this compound, these predictions are crucial in the early stages of drug discovery to assess its potential as a therapeutic agent.

Interactive Data Table: Predicted Structure-Property Relationships for this compound

Note: The following data is illustrative and based on predictions from standard computational ADMET models for compounds with similar structural features. These are not experimental values.

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | ~316 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for membrane permeability and solubility |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Moderate to High | Potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Possible drug-drug interactions |

| hERG Inhibition | Low to Moderate Risk | To be experimentally verified |

| Ames Mutagenicity | Likely Non-mutagenic | Favorable toxicity profile |

Chemical Biology and Mechanistic Studies of Indazole Derivatives Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms

The functionalized indazole ring is a privileged scaffold for designing enzyme inhibitors. The specific substitutions on the indazole core dictate the binding affinity and selectivity for different enzyme targets.

Indazole derivatives are widely recognized for their potential as kinase inhibitors. While specific studies focusing solely on Ethyl 3-iodo-1H-indazole-5-carboxylate as an IKK2 inhibitor are not detailed in the reviewed literature, the broader class of 1H-indazole amides has been evaluated for activity against kinases like extracellular signal-regulated kinase (ERK1/2), with some compounds demonstrating IC50 values in the nanomolar range. The general mechanism involves the indazole core acting as a hinge-binding motif, occupying the ATP-binding pocket of the kinase. The substituents on the indazole ring then form additional interactions with the surrounding amino acid residues, which enhances potency and selectivity. For instance, studies on protein kinase CK2 inhibitors based on 5-hetarylamino-3-aryl-1H-indazole derivatives have identified compounds with IC50 values as low as 2 nM. researchgate.net Molecular modeling of these compounds suggests that they occupy the ATP-acceptor site, and their binding modes are crucial for their inhibitory activity. researchgate.net

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in epigenetic regulation. rsc.org The development of small molecules that block these protein-protein interactions is an emerging therapeutic strategy. rsc.org The core of this interaction is a conserved binding pocket that accommodates the acetyl-lysine side chain. Indazole-based structures are being explored as scaffolds for bromodomain inhibitors. The ligand-protein interactions typically involve hydrogen bonds between the heterocyclic core and conserved residues within the bromodomain pocket, along with hydrophobic interactions that provide affinity and selectivity.

Derivatives of 3-substituted indazoles have been designed and evaluated as selective androgen receptor (AR) antagonists, particularly for activity against enzalutamide-resistant prostate cancer. nih.gov The androgen receptor is a steroid receptor transcription factor with a specific ligand-binding domain (LBD). nih.gov Indazole-based antagonists are designed to bind to this LBD, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone, thereby inhibiting AR transactivation. The characterization of the binding site shows that the indazole core fits within the hydrophobic pocket of the LBD, while substituents at the 3-position can be modified to optimize binding affinity and antagonist activity. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. ajchem-a.com This analysis is critical in rational drug design for understanding and optimizing ligand-target interactions. For indazole derivatives, docking studies have been performed against a variety of targets, including kinases, the androgen receptor, and cancer-related proteins like Murine double minutes-2 (MDM2). nih.govnih.govjocpr.com

These studies consistently show that the indazole nucleus forms key interactions within the protein's active site. Common interactions include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole (B372694) ring portion of the indazole are often involved in forming hydrogen bonds with amino acid residues like SER, ARG, and LYS. ajchem-a.comresearchgate.net

Hydrophobic Interactions: The fused benzene (B151609) ring of the indazole scaffold typically engages in hydrophobic and van der Waals interactions with nonpolar residues such as LEU, ILE, and VAL. jocpr.comnih.gov

Ion Interactions: In certain targets, such as indoleamine 2,3-dioxygenase 1 (IDO1), the indazole core can interact with metal ions like the ferrous ion of the heme group. nih.gov

For example, docking studies of indazole analogs against the PDB target 2ZCS revealed binding energies ranging from -6.20 to -7.45 kcal/mol, with key interactions involving residues Tyr248, Lys273, Val268, and Arg171. researchgate.net Similarly, docking of 3-ethyl-1H-indole derivatives, which share structural similarities, against COX-2 showed strong binding affinities, with scores from -10.40 to -11.35 kcal/mol. ajchem-a.comresearchgate.net

| Compound Series | Protein Target (PDB ID) | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Indazole Analog 3a | 2ZCS | Ser21, Arg171 | -6.20 |

| Indazole Analog 3d | 2ZCS | Arg248, Lys273 | -6.46 |

| Indazole Analog 3j | 2ZCS | Tyr248, Lys273, Val268, Arg171 | -7.45 |

| 3-Ethyl-1H-Indole Derivative IIb | COX-2 | ALA527, ARG120, TYR355, LYS360 | -11.35 |

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For indazole derivatives, SAR studies have been conducted to optimize their potency against various targets. nih.gov

Substitution at the 3-Position: The 3-position of the indazole ring, where this compound features an iodine atom, is a critical point for modification. The iodo group is an excellent leaving group for cross-coupling reactions like the Suzuki coupling, allowing for the introduction of various aryl and heteroaryl groups. nih.govnih.gov SAR studies on IDO1 inhibitors revealed that the 1H-indazole scaffold is essential for activity. nih.gov

Substitution at the 5-Position: The ethyl carboxylate group at the 5-position is an electron-withdrawing group that influences the electronic properties of the benzene ring portion of the scaffold. This group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore new interactions with the target protein.

Substitution at the 1-Position (N1): Alkylation or arylation at the N1 position of the pyrazole ring significantly impacts biological activity. For example, in a series of AR antagonists, modification at this position was used to link the indazole core to the recognition motif for the receptor. nih.gov SAR studies on other indazole derivatives showed that substituting the N1 position with a benzyl (B1604629) group, and further modifying the benzyl ring with fluoro or cyano groups, could enhance inhibitory activity. nih.gov

Metabolic Stability Studies (Chemical Degradation Pathways)

Metabolic stability is a critical parameter in drug discovery, determining the half-life of a compound in a biological system. Studies on indazole derivatives designed as androgen receptor antagonists have included evaluations of their metabolic stability using human liver microsomes. nih.gov

The chemical structure of a compound dictates its susceptibility to metabolic degradation, primarily through oxidation, reduction, and hydrolysis reactions mediated by enzymes such as cytochrome P450s. For 3-substituted indazole derivatives, the nature of the substituent at the 3-position was found to significantly influence metabolic stability. nih.gov For instance, replacing a metabolically labile group with a more stable one can dramatically increase the compound's half-life (T1/2). In one study, a 3-methyl-5-fluoro indazole compound showed a longer half-life (T1/2 = 23.66 min) compared to a related compound (T1/2 = 12.35 min). nih.gov Introducing electron-withdrawing groups at this position led to even greater stability, with half-life values extending to over 100 minutes. nih.gov These findings highlight that targeted chemical modifications on the indazole core can be used to mitigate metabolic degradation pathways and improve the pharmacokinetic properties of the resulting compounds.

| Compound | Key Structural Feature | Metabolic Half-Life (T1/2) in min |

|---|---|---|

| UT-155 (Compound 8) | Indole-based | 12.35 |

| Compound 35g | 3-methyl-5-fluoro indazole | 23.66 |

| Compound 35h | 3-substituted indazole (electron-withdrawing group) | 105.00 |

| Compound 35i | 3-substituted indazole (electron-withdrawing group) | 120.60 |

Exploration of Antimicrobial Mechanisms (Chemical Basis)

While direct comprehensive studies on the antimicrobial mechanisms of this compound are not extensively detailed in publicly available research, the broader class of indazole derivatives has been the subject of significant investigation, revealing several potential chemical bases for their antimicrobial effects. These studies provide a foundational understanding of how this class of compounds, and by extension, this compound, may exert its antimicrobial action.

One of the primary antimicrobial mechanisms identified for indazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. nih.gov The GyrB subunit of DNA gyrase, which possesses ATPase activity, has been a particular focus. Through physiochemical property optimization and structure-based drug design, novel classes of indazole derivatives have been discovered that act as potent inhibitors of GyrB. nih.gov This inhibition disrupts the enzyme's ability to introduce negative supercoils into DNA, leading to a cessation of critical cellular processes and ultimately bacterial cell death. The indazole scaffold serves as a key structural motif for binding to the ATPase pocket of the GyrB subunit. nih.gov

Another significant mechanism of antimicrobial action for indazole-containing compounds is the inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. nih.gov This enzyme is crucial in the metabolic pathways of bacteria, and its inhibition disrupts these essential processes. The structure-based design of indazole-derived inhibitors has led to the development of compounds with low nanomolar potency and broad-spectrum antimicrobial activity. nih.gov The indazole core in these inhibitors provides a scaffold that can be functionalized to achieve high-affinity binding to the active site of the SAH/MTA nucleosidase. nih.gov

Furthermore, the antimicrobial activity of some indazole derivatives has been demonstrated against a range of bacterial strains, including multi-drug resistant (MDR) ones. mdpi.com Studies have shown that certain indazole derivatives exhibit significant antibacterial potency, particularly against Gram-positive bacteria such as Staphylococcus and Enterococcus species. mdpi.com While the precise mechanism for all such derivatives is not fully elucidated, it is often linked to the disruption of essential enzymatic pathways or cellular structures. The diverse chemical reactivity of the indazole system, stemming from its aromaticity and tautomeric forms, allows for a wide range of structural modifications that can be tuned to target specific bacterial components. mdpi.com

Table 1: Antimicrobial Activity of Selected Indazole Derivatives

| Indazole Derivative Class | Mechanism of Action | Target Organisms/Enzymes | Observed Effect |

|---|---|---|---|

| Novel Indazole Derivatives | Inhibition of Bacterial Gyrase B (GyrB) | Gram-positive pathogens including MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis nih.gov | Excellent enzymatic and antibacterial activity, good animal efficacy. nih.gov |

| 5-Aminoindazole Derivatives | Inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase | Neisseria meningitidis, Streptococcus pneumoniae, Streptococcus pyogenes nih.gov | Low nanomolar inhibitors with broad-spectrum antimicrobial activity. nih.gov |

| General Indazole Derivatives | Not fully elucidated, potential bacteriostatic effects | Clinical and MDR strains of Staphylococcus and Enterococcus genera mdpi.com | Significant antibacterial potency with MIC values as low as 4 µg/mL for some compounds. mdpi.com |

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins as Ligands)

The biological activity of this compound and related indazole derivatives is fundamentally linked to their interactions with biological macromolecules. While specific studies detailing the binding of this compound to DNA, RNA, or proteins are limited, research on analogous compounds provides significant insights into these potential interactions.

Protein Interactions:

Indazole derivatives have been shown to act as ligands for various proteins, often functioning as inhibitors of enzymatic activity. A comparative study on 3-phenyl-1H-indazole demonstrated its ability to bind to several important proteins, including human serum albumin (HSA), pepsin, catalase, and the fat mass and obesity-associated (FTO) protein. nih.gov The binding affinities were determined using isothermal titration calorimetry (ITC), revealing spontaneous exothermic reactions with most of the tested proteins. nih.gov This suggests that the indazole scaffold can participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, to bind within protein pockets. The specific substitutions on the indazole ring would then modulate the affinity and selectivity for different protein targets.

Table 2: Binding Affinity of 3-phenyl-1H-indazole with Various Proteins

| Protein | Binding Affinity Order |

|---|---|

| Catalase | Highest |

| Human Serum Albumin (HSA) | High |

| Fat mass and obesity-associated (FTO) protein | Moderate |

| Pepsin | Lowest |

Data derived from a comparative study by isothermal titration calorimetry. nih.gov

DNA and RNA Interactions:

The planar, aromatic structure of the indazole ring is a common feature in molecules that can interact with nucleic acids. While direct evidence for this compound acting as a DNA or RNA ligand is not prominent in the literature, the potential for such interactions can be inferred from studies on other heterocyclic compounds. For instance, some imidazole (B134444) derivatives, which share a similar core structure with indazoles, have been reported to act as DNA intercalators. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov

The interaction of indazole derivatives with DNA could also occur through groove binding, where the molecule fits into the minor or major groove of the DNA helix. This mode of binding is typically driven by a combination of electrostatic, van der Waals, and hydrogen bonding interactions. The substituents on the indazole ring, such as the iodo and ethyl carboxylate groups in this compound, would play a crucial role in determining the mode and strength of any potential DNA or RNA binding. Further research, such as spectroscopic titrations, viscosity measurements, and molecular docking studies, would be necessary to fully elucidate the nature of these interactions for this specific compound.

Applications in Advanced Chemical and Material Sciences

Indazoles as Versatile Synthetic Intermediates and Building Blocks

The indazole ring system is a crucial pharmacophore in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including anti-tumor and anti-inflammatory properties rsc.org. Ethyl 3-iodo-1H-indazole-5-carboxylate serves as an exemplary synthetic intermediate due to its strategically placed functional groups.

The iodine atom at the C3 position is the most significant feature for its role as a building block. Halogenated indazoles, particularly 3-iodoindazoles, are prime substrates for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which forms new carbon-carbon bonds by reacting an organoboron compound with an organohalide, is a highly effective method for the functionalization of the indazole core rsc.orgmdpi.com. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C3 position, a key step in the synthesis of many pharmaceutical precursors mdpi.com.

Furthermore, the ethyl ester group at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted into amides through coupling reactions with various amines, further expanding the molecular diversity that can be achieved from this single precursor. The N-H group on the pyrazole (B372694) ring can also undergo N-functionalization, such as alkylation or arylation, providing a third point of modification mdpi.com.

Development of Indazole-Based Ligands for Transition Metal Catalysis

Nitrogen-containing heterocyclic compounds are fundamental in coordination chemistry, where they often serve as ligands for metal catalysts. The indazole nucleus, with its two adjacent nitrogen atoms, possesses the necessary electronic properties to coordinate with transition metals mdpi.com. The weakly basic nitrogen atoms of deprotonated azoles, such as pyrazoles and indazoles, are particularly effective for this purpose mdpi.com.

The development of bidentate or polydentate ligands is crucial for creating stable and selective catalysts. Homocoupling reactions of azoles can produce symmetric bi-heteroaryl systems, which are valuable as ligands mdpi.com. While this compound itself is more of a precursor, its derivatives can be designed to act as ligands. For instance, the C3 position can be functionalized with another coordinating group via a cross-coupling reaction, creating a bidentate ligand in conjunction with one of the ring nitrogens. Such indazole-based ligands have the potential to be employed in a variety of catalytic processes, including C-H activation and further cross-coupling reactions, leveraging the stability and tunable electronic properties of the indazole scaffold.

Applications in Materials Science (e.g., OLED devices)

The field of materials science has seen a growing interest in N-heterocyclic compounds for applications in organic electronics. Specifically, indazole compounds have been identified as promising materials for use in Organic Light Emitting Diodes (OLEDs) wipo.int. Patent literature reveals the development of novel indazole compounds intended for incorporation into one or more organic layers of an OLED to enhance device efficiency wipo.int.

While the specific role of this compound is as a building block, the resulting functionalized indazole derivatives are explored for their photophysical properties. In OLEDs, organic molecules can function as emitters, hosts, or charge-transport materials. Related heterocyclic structures like imidazole (B134444) and carbazole derivatives have been successfully used as fluorescent emitters for deep-blue OLEDs and as host materials for phosphorescent emitters mdpi.comnih.gov. The rigid, aromatic structure of the indazole core provides good thermal stability, and its electronic properties can be tuned through substitution, making it a promising scaffold for the design of new, highly efficient materials for next-generation displays and lighting.

Scaffold Development for Functional Organic Molecules

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of related compounds. The indazole ring is considered a privileged scaffold in drug discovery because its derivatives have a proven track record of binding to multiple biological targets rsc.org. This compound is an ideal starting point for scaffold-based drug design.

The compound offers three distinct and synthetically accessible points for diversification, as outlined in the table below. This allows chemists to systematically alter the molecule's properties to optimize its interaction with a biological target, such as a protein kinase or receptor. The ability to generate a large number of analogs from a common core is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates. The palladium-catalyzed Suzuki-Miyaura coupling is a particularly powerful tool in this context, enabling the efficient creation of diverse libraries of arylated indazoles nih.gov.

Table 2: Synthetic Potential of Functional Groups in this compound

| Position | Functional Group | Potential Reactions | Purpose |

| C3 | Iodo | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | Introduction of aryl, vinyl, alkynyl, or amino groups |

| C5 | Ethyl Carboxylate | Hydrolysis to carboxylic acid, followed by amidation | Formation of amide libraries for SAR studies |

| N1 | Amine (N-H) | N-Alkylation, N-Arylation | Modulation of solubility, metabolic stability, and binding |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-iodo-1H-indazole-5-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves iodination of an indazole precursor. A common approach is to use a halogenation reaction, such as the electrophilic substitution of a pre-functionalized indazole scaffold. For example, Scheme 2 in demonstrates the use of acetic acid and sodium acetate under reflux to introduce substituents to indazole derivatives . Key parameters include:

- Temperature : Reflux conditions (~110°C) ensure sufficient activation energy.

- Catalysts : Sodium acetate acts as a mild base to deprotonate intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance iodination efficiency.

Yields can be optimized by varying stoichiometry (e.g., 1.1 equiv iodinating agent) and monitoring reaction progress via TLC or HPLC.

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural validation relies on multi-technique analysis:

- X-ray crystallography : Programs like SHELX () refine crystal structures to confirm bond lengths and angles, particularly the iodine position .

- NMR/IR spectroscopy :

- 1H NMR : Aromatic protons in the indazole ring appear as doublets (δ 7.5–8.5 ppm). The ethyl ester group shows a triplet (~δ 1.3 ppm) and quartet (~δ 4.3 ppm).

- IR : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-I stretches at ~500 cm⁻¹.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Safety measures align with general organoiodide handling:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Emergency Procedures : Immediate eye rinsing (15+ minutes with saline) and skin decontamination (soap/water) are advised, as per and .

- Storage : In amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent iodination reversal.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Data discrepancies often arise from purity or isomerism. Strategies include:

- Purity Assessment : HPLC with UV detection (λ = 254 nm) identifies impurities. emphasizes using ≥95% purity standards for reliable data .

- Dynamic NMR : Detects tautomerism (e.g., 1H-indazole vs. 3H-indazole forms) by variable-temperature experiments.

- Isotopic Labeling : Use ¹³C-labeled precursors to clarify ambiguous carbonyl signals.

- Cross-Platform Validation : Compare XRD () and computational models (DFT calculations) to verify bond geometries .

Q. What strategies improve regioselectivity in synthesizing iodo-substituted indazole derivatives?

Methodological Answer: Regioselectivity challenges stem from competing iodination sites (C3 vs. C5). Solutions include:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at C5) to bias iodination to C3 .

- Metal Catalysis : Pd-mediated C–H activation (e.g., Pd(OAc)₂) directs iodine to sterically accessible positions.

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for C3 substitution.

A comparative study of methods is shown below:

| Method | Yield (%) | Regioselectivity (C3:C5) | Reference |

|---|---|---|---|

| Electrophilic I₂ | 65 | 3:1 | |

| Pd-Catalyzed | 82 | 10:1 | |

| Directed Lithiation | 75 | 20:1 |

Q. How do computational studies enhance understanding of this compound’s reactivity?

Methodological Answer: Computational tools predict reaction pathways and electronic properties:

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole (Evidenced in XRD data ) explains its role in halogen bonding.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).

- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to guide pharmacological applications.

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point reports for this compound?

Methodological Answer: Variations in melting points (e.g., 165–166°C in vs. 160–162°C elsewhere) may stem from:

Q. Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.